Target Selectivity: DMPQ Dihydrochloride vs. Multi-Targeted Clinical PDGFR Inhibitors
DMPQ dihydrochloride demonstrates a markedly cleaner kinase selectivity profile compared to clinically used PDGFR inhibitors Imatinib and Sunitinib. DMPQ exhibits >100-fold selectivity for PDGFRβ over off-targets like EGFR, PKA, and PKC . In contrast, Imatinib inhibits PDGFRβ with an IC50 of approximately 72-100 nM, but also potently inhibits BCR-ABL (IC50 ~ 600 nM) and c-KIT (IC50 ~ 100 nM) [1]. Sunitinib, while a more potent PDGFRβ inhibitor (IC50 ~ 2 nM), simultaneously inhibits VEGFR2 (IC50 ~ 80 nM) and other RTKs, making it a pan-kinase inhibitor .
| Evidence Dimension | Kinase Selectivity (Fold-selectivity over non-target kinases) |
|---|---|
| Target Compound Data | >100-fold selectivity for PDGFRβ over EGFR, erbB2, p56, PKA, PKC |
| Comparator Or Baseline | Imatinib: PDGFRβ IC50 = 72-100 nM; c-KIT IC50 = ~100 nM; BCR-ABL IC50 = ~600 nM. Sunitinib: PDGFRβ IC50 = 2 nM; VEGFR2 IC50 = 80 nM |
| Quantified Difference | DMPQ exhibits >100-fold selectivity window versus 5 defined off-targets; Imatinib and Sunitinib show <10-fold selectivity for PDGFRβ over secondary targets in their respective profiles |
| Conditions | In vitro kinase inhibition assays using recombinant human kinase domains |
Why This Matters
High selectivity minimizes off-target-driven artifacts, essential for validating PDGFRβ-specific mechanisms in phenotypic screens or disease models.
- [1] Buchdunger, E. et al. (2000). Abl protein-tyrosine kinase inhibitor STI571 inhibits in vitro signal transduction mediated by c-kit and platelet-derived growth factor receptors. J Pharmacol Exp Ther, 295(1), 139-145. View Source
